

Comparative Analysis of **cis-2-Dodecenoic Acid** Structural Analogues: Synthesis and Biological Activity

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Compound of Interest

Compound Name: *cis-2-Dodecenoic acid*

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A comprehensive guide for researchers and drug development professionals on the synthesis and comparative activity of **cis-2-Dodecenoic acid** and its structural analogues, focusing on their potential as anti-biofilm agents and modulators of host-pathogen interactions.

Introduction

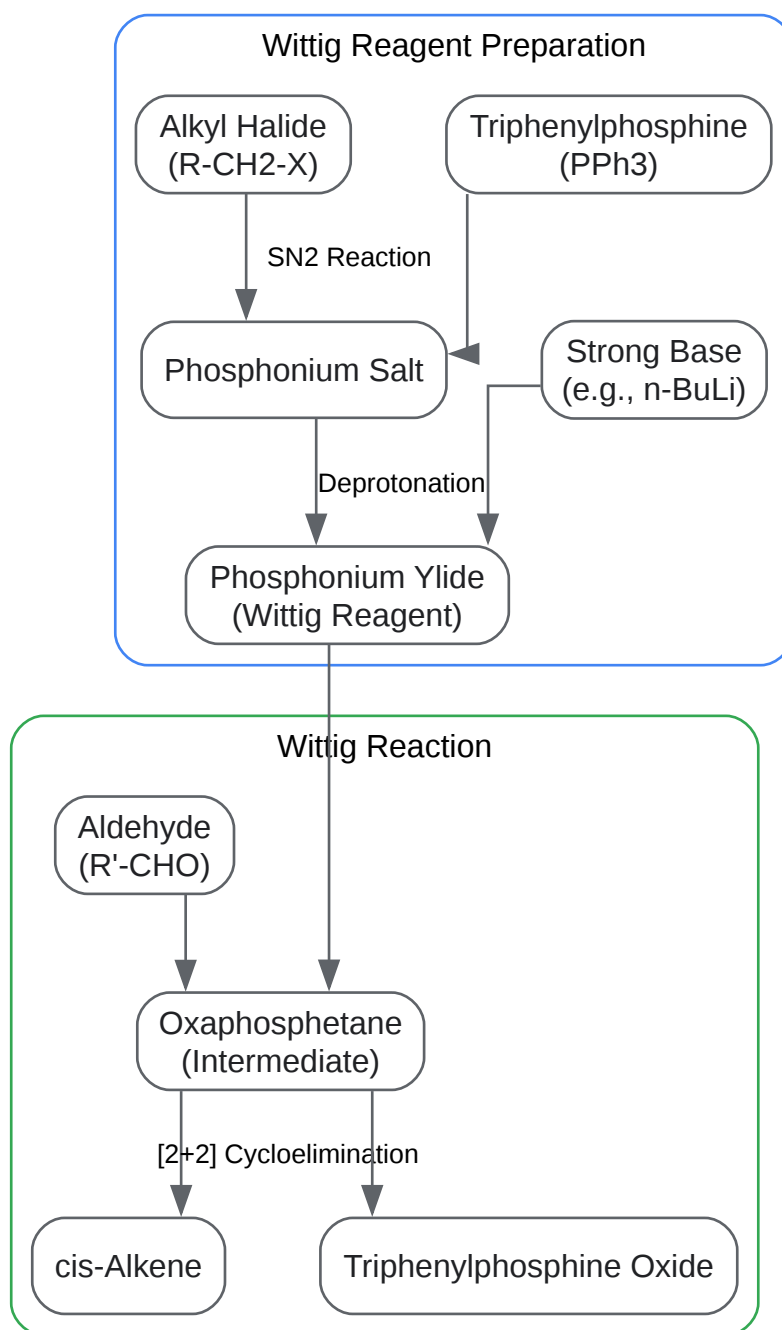
cis-2-Dodecenoic acid (BDSF) is a fatty acid signaling molecule first identified in *Burkholderia cenocepacia*. It plays a crucial role in intraspecies communication, regulating virulence, motility, and biofilm formation.^{[1][2][3]} Beyond its role in single species, BDSF and related *cis*-2-alkenoic acids act as interspecies and inter-kingdom signaling molecules, notably inducing the dispersion of established biofilms in a wide range of bacteria and fungi.^{[1][4][5]} This has led to significant interest in synthesizing structural analogues of **cis-2-Dodecenoic acid** to develop novel therapeutic agents that can tackle biofilm-associated infections, which are notoriously resistant to conventional antibiotics.^{[3][6][7][8]}

This guide provides a comparative overview of the synthesis and biological activities of **cis-2-Dodecenoic acid** and its structural analogues. We will delve into their anti-biofilm and biofilm dispersal properties, as well as their potential effects on host cell signaling pathways, such as those mediated by Peroxisome Proliferator-Activated Receptors (PPARs) and NF-κB, which are critical in inflammation and metabolism.

Synthesis of **cis-2-Dodecenoic Acid** Analogues

The synthesis of cis-2-alkenoic acids and their analogues can be achieved through various organic chemistry routes. The Wittig reaction is a widely used and reliable method for the stereoselective synthesis of cis-alkenes.[9][10][11][12][13] Additionally, cyclopropane-containing analogues have been synthesized to create conformationally restricted molecules that may exhibit enhanced or more stable activity.[14][15][16][17][18][19]

Below is a generalized workflow for the synthesis of cis-2-alkenoic acids via the Wittig reaction.



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General workflow for the synthesis of a cis-alkene via the Wittig reaction.

Comparative Biological Activity

The biological activity of **cis-2-Dodecenoic acid** and its analogues has been primarily evaluated in the context of biofilm modulation and, to a lesser extent, their effects on host cells.

Anti-biofilm and Biofilm Dispersion Activity

cis-2-alkenoic acids have demonstrated potent activity in both preventing the formation of biofilms and dispersing established biofilms across a range of bacterial species.[3][6][7] The data suggests that the chain length and conformation of the fatty acid are important for its activity.

Compound	Target Organism(s)	Activity Type	Concentration	Efficacy	Reference(s)
cis-2-Decenoic acid	Pseudomonas aeruginosa	Biofilm Dispersion	2.5 nM - 620 nM	Induces dispersal	[5]
cis-2-Decenoic acid	Escherichia coli, Klebsiella pneumoniae	Biofilm Inhibition	310 nM	Significant prevention	[15]
cis-2-Decenoic acid	Staphylococcus aureus	Biofilm Inhibition	125 µg/mL	Prevents biofilm formation	[20]
cis-2-Decenoic acid	Staphylococcus aureus	Growth Inhibition	500 µg/mL	Inhibits growth	[20]
2-Heptylcyclopropane-1-carboxylic acid (2CP)	Staphylococcus aureus	Biofilm Dispersion	125 µg/mL	~100% dispersal	[20]
2-Heptylcyclopropane-1-carboxylic acid (2CP)	Pseudomonas aeruginosa	Biofilm Dispersion	125 µg/mL	~60% dispersal	[20]
Petroselinic acid (C18:1 ω-12)	Staphylococcus aureus	Biofilm Inhibition	100 µg/mL	>65% inhibition	[21]
Vaccenic acid (C18:1 ω-7)	Staphylococcus aureus	Biofilm Inhibition	100 µg/mL	>65% inhibition	[21]

Oleic acid (C18:1 ω -9)	Staphylococcus aureus	Biofilm Inhibition	100 μ g/mL	>65% inhibition	[21]
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Host Cell Effects: PPAR Activation and Anti-inflammatory Activity

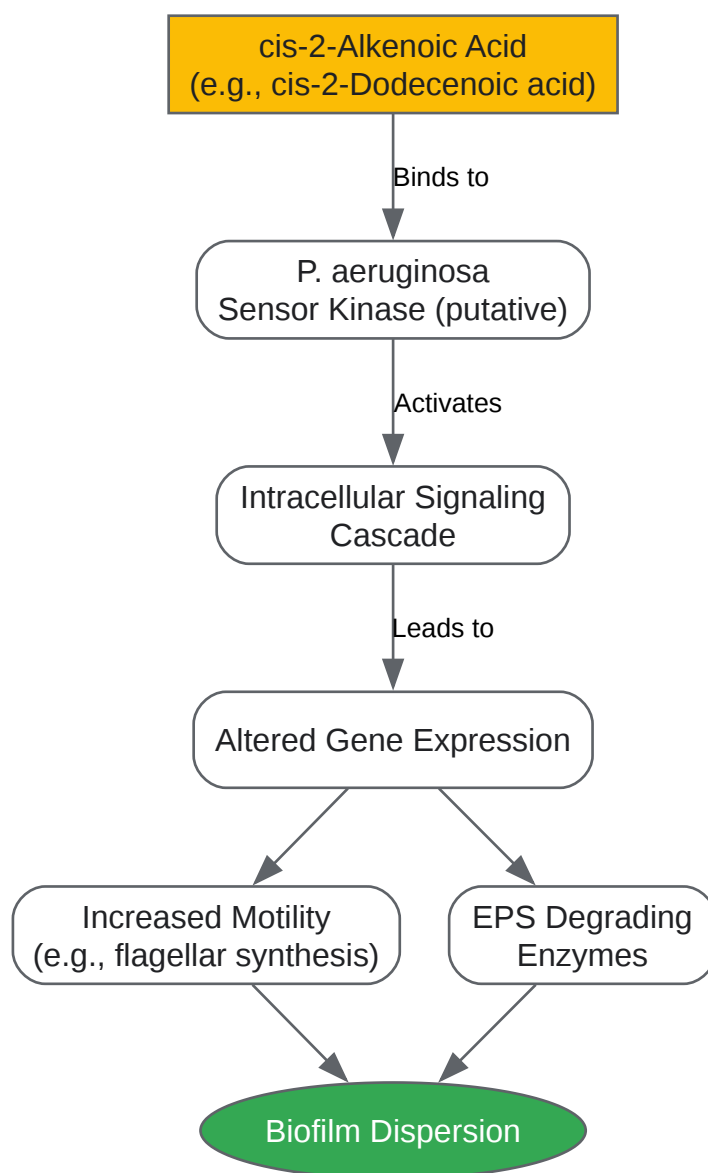
Unsaturated fatty acids are known endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism and inflammation.[22][23] Activation of PPAR α and PPAR γ by fatty acids can lead to anti-inflammatory effects, in part through the inhibition of the NF- κ B signaling pathway.[18][22][24] While specific studies on **cis-2-Dodecenoic acid** are limited, the known activities of other medium and long-chain unsaturated fatty acids suggest that it and its analogues are likely to exhibit similar properties.

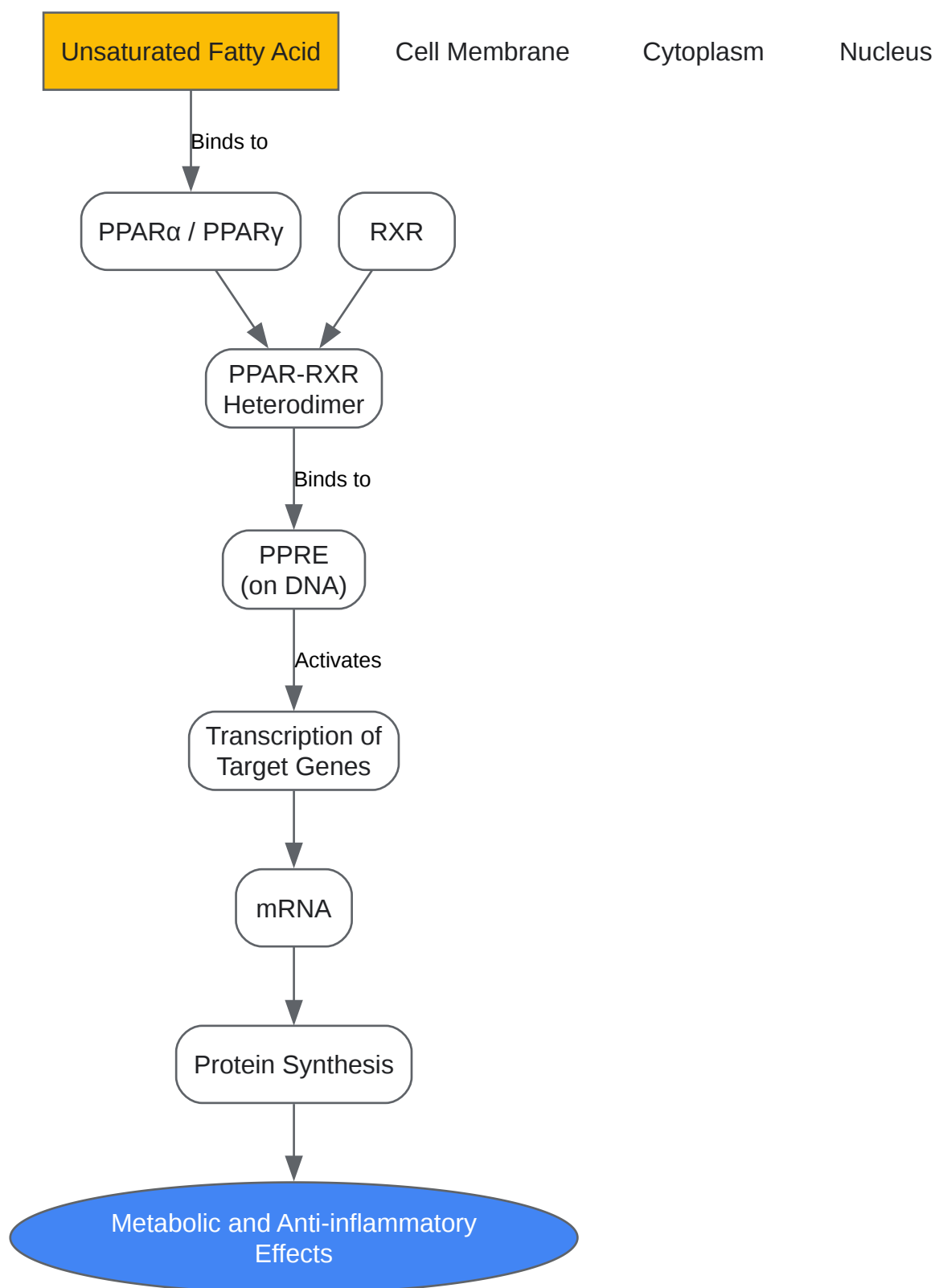
Fatty Acid(s)	Target Pathway	Cell Type(s)	Effect	Reference(s)
Polyunsaturated fatty acids (PUFAs)	PPAR α Activation	Various	Ligand binding and activation	[1]
Oleic acid, α -linolenic acid	PPAR δ Activation	Insulin-secreting cells	Reporter gene activation	[6]
Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA)	PPAR α Activation	Rat primary hepatocytes	Induction of PPAR α activity	[2]
Omega-3 fatty acids	NF- κ B Inhibition	Murine macrophages	Inhibition of I κ B phosphorylation, decreased NF- κ B activity	[12][25]
Medium-chain fatty acids	Pro-inflammatory Cytokine Production	Macrophages	Downregulation of IL-6, TNF- α , COX-2, iNOS	[26]

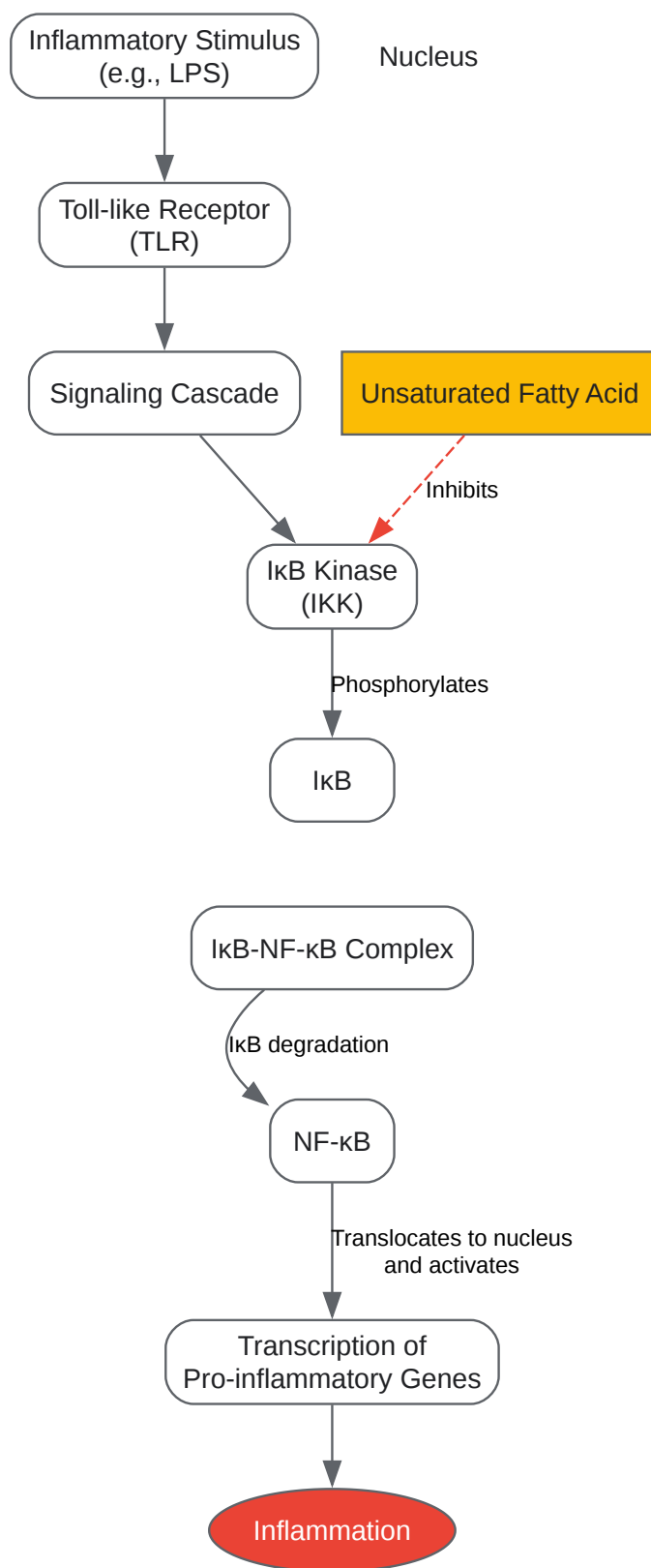
Signaling Pathways

Bacterial Biofilm Dispersion

The dispersion of biofilms by cis-2-alkenoic acids is a complex process that involves the transition of sessile biofilm bacteria to a motile, planktonic state. This is thought to be mediated by the fatty acid acting as a signaling molecule that triggers a cascade of gene expression changes.







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